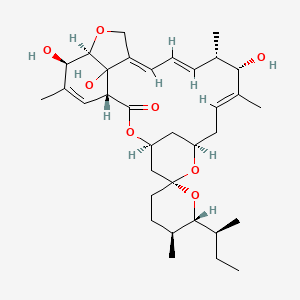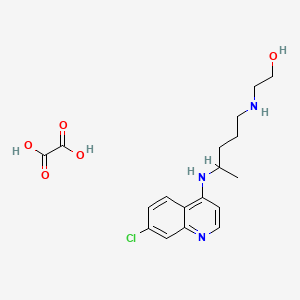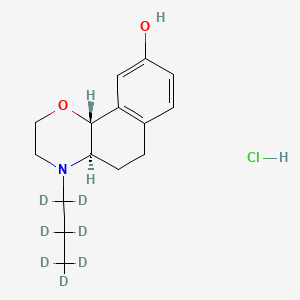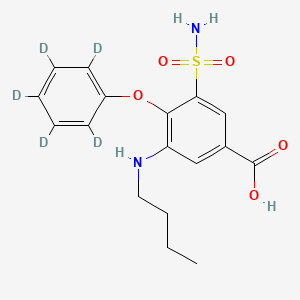
(R)-(+)-Felodipine-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-(+)-Felodipine-d5, also known as this compound, is a useful research compound. Its molecular formula is C18H19Cl2NO4 and its molecular weight is 389.284. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Nanoparticle Strips for Transbuccal Administration
Felodipine, a dihydropyridine calcium-channel antagonist, is used in treating hypertension and angina pectoris but suffers from poor solubility and significant first-pass metabolism, leading to a bioavailability of only 15%. Research has focused on formulating rapidly dissolving strips containing Felodipine nanoparticles for transbuccal administration, which could increase oral bioavailability by circumventing first-pass metabolism. Nanosuspensions were formulated using solvent-antisolvent sonoprecipitation technique, and their characteristics, such as particle size, polydispersity index, and zeta potential, were studied. The optimized nanosuspension demonstrated rapid drug release and good stability, suggesting a promising approach for improving Felodipine's bioavailability (Chavan et al., 2020).
Chromatographic Methods for Felodipine and Metabolite Analysis
Developing chromatographic methods for the simultaneous determination of Felodipine and its major metabolites is crucial for understanding the drug's pharmacokinetics and for quality control testing. Two such methods include RP-HPLC, which uses gradient elution and UV detection, and an eco-friendly HPTLC method, which offers a different approach for separation and detection of Felodipine and its metabolites. These methods provide valuable tools for the analysis of Felodipine in various matrices, including human spiked plasma and pharmaceutical formulations (Emam et al., 2020).
PBPK/PD Modeling for Drug-Drug Interaction Prediction
Felodipine's sensitivity as a substrate of cytochrome P450 (CYP) 3A4 makes it prone to drug-drug interactions (DDIs). A physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) model of Felodipine and its metabolite dehydrofelodipine was developed to predict DDIs with CYP3A4 perpetrators. This model, incorporating metabolism by CYP3A4 and the pharmacodynamic effects on diastolic blood pressure and heart rate, has been tested and validated with various CYP3A4 inhibitors and inducers, demonstrating its utility in predicting Felodipine's interaction potential in clinical settings (Fuhr et al., 2022).
Characterization of Felodipine and Amlodipine via NQR and DFT
A study employing nuclear quadrupole resonance (NQR) and density functional theory (DFT) explored the electronic structure of Felodipine and Amlodipine, both vascular-selective dihydropyridine calcium channel blockers. The research aimed to differentiate these drugs and their enantiomers by analyzing their electronic properties, such as the HOMO–LUMO gap, absolute hardness, chemical potential, and electrophilicity. Such characterization can provide deeper insights into the drugs' reactivity and interaction mechanisms, potentially influencing their pharmacological profiles (Latosinska et al., 2008).
Stability-Indicating Methods for Felodipine Analysis
A new stability-indicating RP-HPLC method has been established for the determination of Felodipine in pharmaceutical dosage forms. The method, validated according to ICH guidelines, is sensitive to oxidative degradation, providing a simple and economical approach for Felodipine's quantification in pharmaceuticals. This technique's development underscores the importance of robust analytical methods in ensuring the quality and stability of Felodipine formulations (Kallepalli, 2018).
Eigenschaften
IUPAC Name |
3-O-methyl 5-O-(1,1,2,2,2-pentadeuterioethyl) (4S)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/t15-/m0/s1/i1D3,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTAMFZIAATZDJ-SAFFEWCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C([C@@H]1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-[(2R,5S)-2-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B563636.png)
